molecular formula C10H8N6OS B11059321 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11059321
M. Wt: 260.28 g/mol
InChI Key: JOLIXKZGFYFKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a heterocyclic compound that contains both oxadiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted triazole-oxadiazole compounds .

Scientific Research Applications

5-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and explosives

Mechanism of Action

The mechanism of action of 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole and triazole rings provide a rigid framework that allows for specific interactions with biological targets, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 2-(1,2,4-Oxadiazol-5-yl)anilines
  • 3-Amino-4-azido-1,2,5-oxadiazole

Uniqueness

5-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H8N6OS

Molecular Weight

260.28 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H8N6OS/c11-8-7(14-17-15-8)9-12-13-10(18)16(9)6-4-2-1-3-5-6/h1-5H,(H2,11,15)(H,13,18)

InChI Key

JOLIXKZGFYFKSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=NON=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.